molecular formula C21H13F3N2O3S B15024655 1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1H-isochromene-3-carboxamide

1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1H-isochromene-3-carboxamide

Cat. No.: B15024655
M. Wt: 430.4 g/mol
InChI Key: YETSWDUJMDLGHZ-UHFFFAOYSA-N
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Description

1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an isochromene core, a thiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the isochromene core, the introduction of the thiazole ring, and the incorporation of the trifluoromethyl-substituted phenyl group. Key synthetic routes may include:

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H13F3N2O3S

Molecular Weight

430.4 g/mol

IUPAC Name

1-oxo-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]isochromene-3-carboxamide

InChI

InChI=1S/C21H13F3N2O3S/c22-21(23,24)14-6-3-4-12(8-14)9-15-11-25-20(30-15)26-18(27)17-10-13-5-1-2-7-16(13)19(28)29-17/h1-8,10-11H,9H2,(H,25,26,27)

InChI Key

YETSWDUJMDLGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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